(Oct-1-en-1-yl)benzene
Description
All referenced studies focus on benzene (C₆H₆) and its interactions with platinum (Pt) surfaces under electron-stimulated desorption (ESD) conditions. For completeness, this article will instead address benzene and its comparison with structurally or chemically similar compounds (e.g., toluene, thiophene, pyrimidine) as discussed in the evidence.
Properties
IUPAC Name |
oct-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALDWJXTVCBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952018 | |
| Record name | (Oct-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29518-72-7 | |
| Record name | (Oct-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Oct-1-en-1-yl)benzene can be synthesized through the reaction of benzene with 1-octene under acidic conditions. This process involves the electrophilic addition of the octenyl group to the benzene ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the carbocation intermediate .
Industrial Production Methods
In industrial settings, (Oct-1-en-1-yl)benzene is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Safety measures are also implemented to handle the corrosive nature of the acid catalysts used in the process .
Chemical Reactions Analysis
Types of Reactions
(Oct-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in the formation of 1-phenyloctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 1-phenyloctanol, 1-phenyloctanal, and 1-phenyloctanoic acid.
Reduction: The major product is 1-phenyloctane.
Substitution: Products include brominated or nitrated derivatives of (Oct-1-en-1-yl)benzene.
Scientific Research Applications
(Oct-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and other aromatic compounds
Mechanism of Action
The mechanism of action of (Oct-1-en-1-yl)benzene involves its interaction with various molecular targets. The alkene group can undergo addition reactions with electrophiles, while the benzene ring can participate in substitution reactions. These interactions can lead to the formation of various products that exert different effects depending on the specific reaction pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The electronic and chemical behavior of benzene under ESD has been compared to other aromatic hydrocarbons and heterocycles in the context of adsorption, fragmentation mechanisms, and ion yields. Below is a detailed analysis:
Benzene vs. Toluene
Adsorption on Pt Surfaces :
Benzene adsorbs on Pt(111) in a flat-lying geometry due to strong π-orbital interactions with the metal surface . Toluene, with a methyl substituent, adopts a tilted orientation to minimize steric hindrance, reducing its adsorption energy compared to benzene .- Reactivity : Benzene undergoes dehydrogenation on Pt surfaces at higher temperatures, forming intermediates like cyclohexene, whereas toluene shows reduced reactivity due to steric effects .
ESD Ion Yields :
Benzene produces abundant H⁻ and C₆H₅⁻ anions via dissociative electron attachment (DEA) and dipolar dissociation (DD). Toluene, however, exhibits lower anion yields due to its reduced resonance stabilization after electron capture .
Benzene vs. Thiophene
- Fragmentation Pathways :
Thiophene (C₄H₄S) undergoes DEA to form S⁻ and C₃H₃⁻ , whereas benzene primarily generates H⁻ and C₆H₅⁻ . The sulfur atom in thiophene introduces additional dissociation channels, such as S–C bond cleavage.- Secondary Electron Emission : Thiophene films show higher secondary electron yields compared to benzene, enhancing cation desorption via the Antoniewicz mechanism (neutralization by secondary electrons) .
Benzene vs. Pyrimidine
- ESD Yield Ratios :
Pyrimidine (C₄H₄N₂) exhibits a smaller anion-to-cation yield disparity (~10:1) compared to benzene (~300:1) at 950 eV. This is attributed to pyrimidine’s nitrogen atoms, which stabilize cationic fragments and reduce surface reactivity .
Data Tables
Table 1: ESD Ion Yields for Benzene and Analogous Compounds
Table 2: Adsorption Energies on Pt(111) (DFT Calculations)
| Compound | Adsorption Energy (eV) | Orientation | Reference |
|---|---|---|---|
| Benzene | -0.95 | Flat-lying | |
| Toluene | -0.72 | Tilted (20–30°) | |
| Thiophene | -1.10 | Flat-lying |
Key Research Findings
Mechanistic Differences :
- Benzene’s anion yields dominate due to DD and DEA, while cations are suppressed by Pt substrate effects (e.g., secondary electron neutralization) .
- Thiophene’s sulfur atom introduces unique fragmentation pathways absent in benzene .
Thickness Dependence: Benzene’s anion yields plateau at >2 monolayers (ML), whereas cation yields increase up to 12 ML, reflecting longer escape depths for cations .
Secondary Electron Role :
- Heavy anions (e.g., C₆H₆⁻ clusters) in benzene correlate with Pt’s secondary electron emission peak at 550 eV, suggesting substrate-mediated processes .
Biological Activity
(Oct-1-en-1-yl)benzene, a derivative of benzene, is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound, characterized by a long aliphatic chain and a benzene ring, exhibits a range of biological effects that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of (Oct-1-en-1-yl)benzene consists of a benzene ring attached to an oct-1-enyl group. This configuration influences its physicochemical properties, such as solubility and reactivity, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that (Oct-1-en-1-yl)benzene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Antioxidant Activity
The antioxidant potential of (Oct-1-en-1-yl)benzene has also been investigated. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer.
Cytotoxic Effects
Preliminary studies suggest that (Oct-1-en-1-yl)benzene may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapeutics.
The biological effects of (Oct-1-en-1-yl)benzene are mediated through several mechanisms:
- Interaction with Biomolecules : The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering their function.
- Modulation of Enzymatic Activity : It may affect the activity of enzymes involved in metabolic pathways, leading to altered cellular responses.
- Influence on Cellular Signaling : By interacting with cellular receptors, (Oct-1-en-1-yl)benzene can modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activities of (Oct-1-en-1-yl)benzene:
- Antimicrobial Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Antioxidant Assessment : The DPPH radical scavenging assay revealed that (Oct-1-en-1-yl)benzene exhibited a scavenging activity comparable to that of well-known antioxidants like ascorbic acid.
- Cytotoxicity Evaluation : In vitro tests on human cancer cell lines showed that the compound induced cell death at concentrations ranging from 25 to 100 µM.
| Study Type | Organism/Cell Line | Concentration Tested | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |
| Antioxidant | DPPH Radical | Variable | Comparable scavenging activity |
| Cytotoxicity | Human cancer cell lines | 25 - 100 µM | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
